8-(3-Fluorophenoxy)imidazo[1,2-a]pyrazine-6-carboximidamide
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Overview
Description
8-(3-Fluorophenoxy)imidazo[1,2-a]pyrazine-6-carboximidamide is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Fluorophenoxy)imidazo[1,2-a]pyrazine-6-carboximidamide typically involves multi-step reactions starting from readily available precursors One common approach includes the formation of the imidazo[1,2-a]pyrazine core through cyclization reactionsThe carboximidamide group is usually introduced through amidation reactions using appropriate reagents and catalysts .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
8-(3-Fluorophenoxy)imidazo[1,2-a]pyrazine-6-carboximidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups .
Scientific Research Applications
8-(3-Fluorophenoxy)imidazo[1,2-a]pyrazine-6-carboximidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-(3-Fluorophenoxy)imidazo[1,2-a]pyrazine-6-carboximidamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another heterocyclic compound with similar structural features.
Imidazo[1,2-a]pyrimidine: Shares the imidazo core structure but with different substituents.
Imidazo[1,2-a]pyrazine derivatives: Various derivatives with different functional groups .
Uniqueness
8-(3-Fluorophenoxy)imidazo[1,2-a]pyrazine-6-carboximidamide is unique due to the presence of the 3-fluorophenoxy group and the carboximidamide moiety, which confer specific chemical and biological properties. These features make it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C13H10FN5O |
---|---|
Molecular Weight |
271.25 g/mol |
IUPAC Name |
8-(3-fluorophenoxy)imidazo[1,2-a]pyrazine-6-carboximidamide |
InChI |
InChI=1S/C13H10FN5O/c14-8-2-1-3-9(6-8)20-13-12-17-4-5-19(12)7-10(18-13)11(15)16/h1-7H,(H3,15,16) |
InChI Key |
KSEVDQRAANQMIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=NC(=CN3C2=NC=C3)C(=N)N |
Origin of Product |
United States |
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